

An In-depth Technical Guide to 2-Hydroxyanthraquinone: Chemical Structure and Properties

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Compound of Interest

Compound Name: 2-Hydroxyanthraquinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of **2-Hydroxyanthraquinone**. The information is curated to be a valuable resource for professionals in research, science, and drug development.

Chemical Identity and Structure

2-Hydroxyanthraquinone, an aromatic organic compound, is a derivative of anthraquinone. Its structure consists of an anthraquinone core with a hydroxyl group substituted at the second position.

Identifier	Value
IUPAC Name	2-hydroxyanthracene-9,10-dione[1]
Synonyms	2-hydroxy-9,10-anthracenedione, β -Hydroxyanthraquinone, NSC 2595[2][3]
CAS Number	605-32-3[2][3]
Chemical Formula	C ₁₄ H ₈ O ₃ [2][4]
Molecular Weight	224.21 g/mol [1][3]
SMILES	<chem>O=C1C2=C(C=CC=C2)C(=O)C3=C1C=C(O)C=C3</chem>
InChI Key	GCDBEYOJCZLKMC-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of **2-Hydroxyanthraquinone** are summarized in the table below, providing essential data for experimental design and application.

Property	Value	Source
Melting Point	314 °C (in acetic acid)	[3][5]
Boiling Point	409.7 ± 14.0 °C at 760 mmHg	[5]
Appearance	Yellow to green-yellow solid	[3]
Solubility	DMF: 5 mg/mL, DMSO: 30 mg/mL	[2][3]
UV-Vis λ_{max}	246, 272 nm	[2]
pKa	7.41 ± 0.20 (Predicted)	[3]

Synthesis and Purification

The synthesis of **2-Hydroxyanthraquinone** can be achieved through several established organic reactions. The primary methods involve electrophilic substitution reactions on an

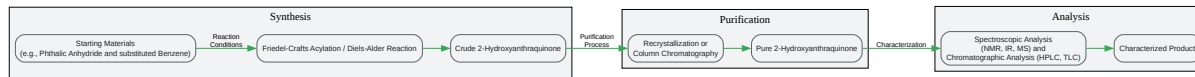
anthraquinone core or cycloaddition reactions to construct the tricyclic system.

Synthesis Methodologies

Friedel-Crafts Acylation: A common approach involves the Friedel-Crafts acylation of a suitably substituted benzene derivative with phthalic anhydride, followed by cyclization. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl_3). The mechanism involves the formation of an acylium ion which then attacks the aromatic ring.

Diels-Alder Reaction: The Diels-Alder reaction provides a powerful method for constructing the six-membered ring of the anthraquinone skeleton. This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile. For the synthesis of hydroxyanthraquinones, a substituted naphthoquinone can act as the dienophile, reacting with a suitable diene.

A general workflow for the synthesis of **2-Hydroxyanthraquinone** is outlined below.



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General workflow for synthesis and purification.

Experimental Protocol: Purification by Recrystallization

Objective: To purify crude **2-Hydroxyanthraquinone**.

Materials:

- Crude **2-Hydroxyanthraquinone**
- Glacial acetic acid
- Erlenmeyer flasks

- Heating mantle or hot plate
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Place the crude **2-Hydroxyanthraquinone** in an Erlenmeyer flask.
- Add a minimal amount of hot glacial acetic acid to dissolve the solid completely. Gentle heating may be required.
- If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
- Perform a hot filtration to remove any insoluble impurities and activated charcoal.
- Allow the filtrate to cool slowly to room temperature to induce crystallization. The flask can be subsequently placed in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold solvent (e.g., cold acetic acid or a more non-polar solvent in which the compound is sparingly soluble).
- Dry the purified crystals under vacuum.

Spectral Properties

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2-Hydroxyanthraquinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **2-Hydroxyanthraquinone** would exhibit signals in the aromatic region (typically δ 7-9 ppm). The protons on the hydroxyl-substituted ring will

show different chemical shifts and coupling patterns compared to the protons on the unsubstituted ring due to the electronic effects of the hydroxyl group.

- ^{13}C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The spectrum will show signals for the carbonyl carbons (typically $\delta > 180$ ppm), the hydroxyl-bearing aromatic carbon, and the other aromatic carbons. A reference to the ^{13}C NMR chemical shifts for **2-Hydroxyanthraquinone** is available, though a full spectrum interpretation requires detailed analysis.[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **2-Hydroxyanthraquinone** is characterized by specific absorption bands corresponding to its functional groups.

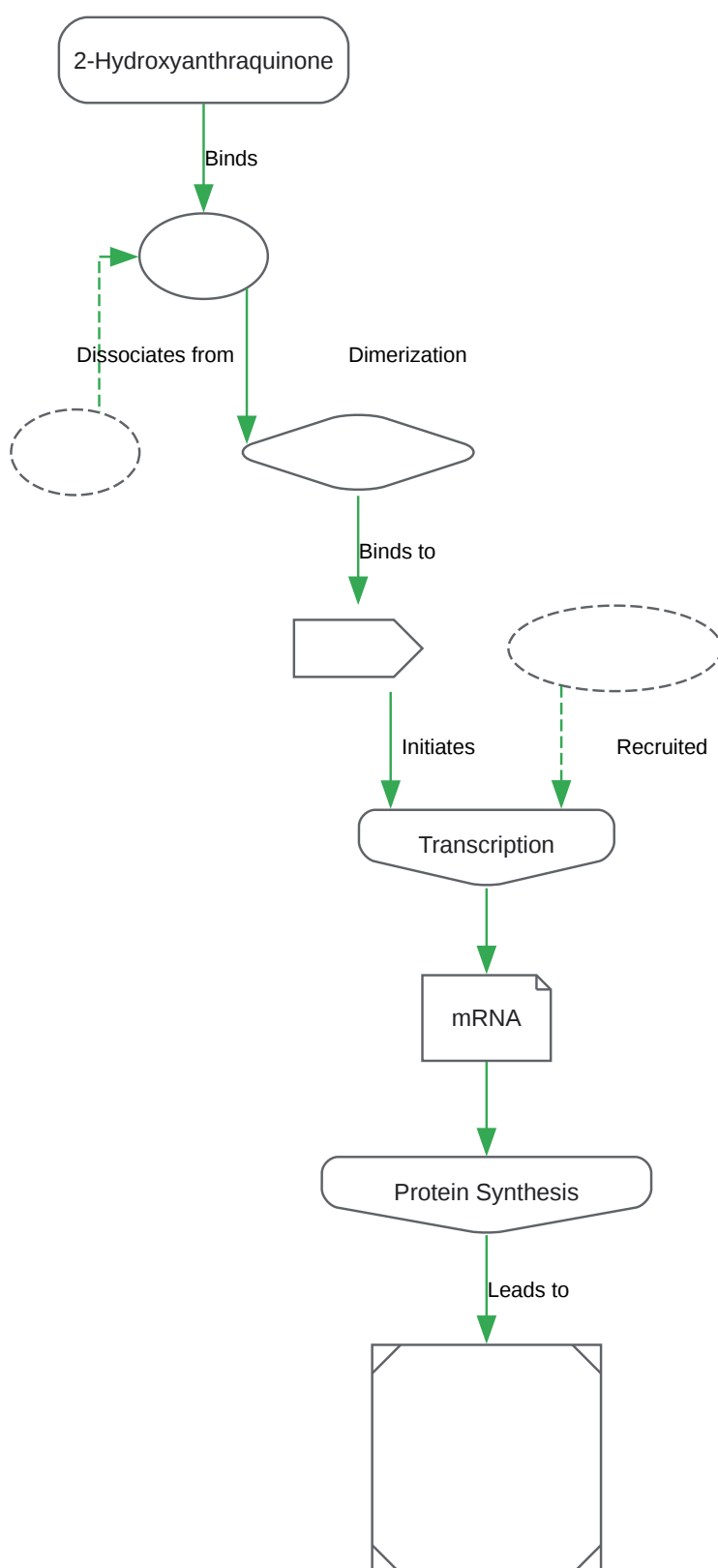
- O-H Stretch: A broad absorption band is expected in the region of $3200\text{-}3600\text{ cm}^{-1}$ due to the hydroxyl group.
- C=O Stretch: Strong absorption bands corresponding to the quinone carbonyl groups are expected in the region of $1650\text{-}1690\text{ cm}^{-1}$.
- C=C Stretch: Aromatic C=C stretching vibrations will appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O Stretch: A C-O stretching band for the phenol group is expected around $1200\text{-}1300\text{ cm}^{-1}$.

Biological Activities and Mechanisms

2-Hydroxyanthraquinone has been reported to exhibit a range of biological activities, making it a compound of interest in drug discovery and development.

Estrogenic Activity

2-Hydroxyanthraquinone has been shown to possess estrogenic activity by acting as an agonist for the Estrogen Receptor Alpha ($\text{ER}\alpha$).[\[5\]](#) Upon binding, it can induce conformational changes in the receptor, leading to the transcription of estrogen-responsive genes.



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Estrogen Receptor Alpha signaling pathway.

Antitumor and Immunosuppressive Activity

Studies have reported that **2-Hydroxyanthraquinone** and its derivatives possess antitumor and immunosuppressive properties.[6] The antitumor activity is often evaluated by assessing the inhibition of cancer cell growth, while immunosuppressive effects can be determined by observing the impact on immune responses, such as graft survival in transplantation models.

Antibacterial Activity

2-Hydroxyanthraquinone has demonstrated antibacterial activity against certain bacterial strains. The mechanism of action for anthraquinones as antibacterial agents can involve various targets, including inhibition of biofilm formation, disruption of the cell wall, and interference with nucleic acid and protein synthesis.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of **2-Hydroxyanthraquinone** on a cancer cell line.

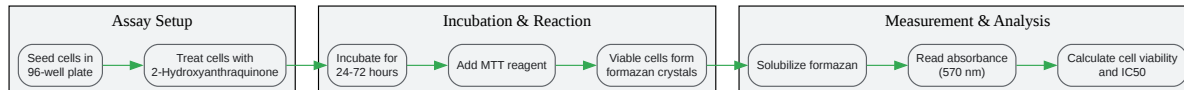
Materials:

- Cancer cell line (e.g., MCF-7)
- **2-Hydroxyanthraquinone** stock solution (in DMSO)
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- Prepare serial dilutions of **2-Hydroxyanthraquinone** in the cell culture medium.
- Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to form formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.



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Workflow for the MTT assay.

Conclusion

2-Hydroxyanthraquinone is a versatile molecule with a well-defined chemical structure and a range of interesting physicochemical and biological properties. Its potential as an estrogenic agent, an antitumor compound, and an antibacterial substance makes it a significant subject for further research and development in the fields of medicinal chemistry and pharmacology. This guide provides a foundational understanding of this compound, offering valuable data and protocols to aid in future investigations.

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